

Technical Guide: Cardiovascular & Hemodynamic Profiling of BW 245C

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	BW 245C
CAS No.:	72814-32-5
Cat. No.:	B1668152

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Executive Summary

BW 245C (a hydantoin prostaglandin analogue) acts as a highly selective, high-affinity agonist for the Prostaglandin D2 receptor 1 (DP1). Unlike its endogenous parent molecule PGD2, which activates both DP1 and DP2 (CRTH2) receptors, **BW 245C** allows researchers to isolate DP1-mediated signaling pathways.

In the cardiovascular system, **BW 245C** is a potent vasodilator and anti-thrombotic agent. Its primary hemodynamic signature is systemic hypotension driven by peripheral vasodilation—specifically in cutaneous and skeletal muscle microvasculature—often accompanied by reflex tachycardia. This guide details the mechanistic underpinnings of these effects and provides validated experimental protocols for their assessment in drug discovery.

Mechanistic Pharmacology

Receptor Selectivity & Signaling Architecture

BW 245C binds exclusively to the DP1 receptor, a G-protein-coupled receptor (GPCR) coupled to the Gs (stimulatory) alpha subunit. This selectivity is critical for distinguishing vascular

relaxation (DP1) from pro-inflammatory chemotaxis (DP2/CRT2).

The Signal Transduction Cascade:

- Ligand Binding: **BW 245C** induces a conformational change in the DP1 receptor.
- G-Protein Activation: The G_s subunit dissociates and activates membrane-bound Adenylyl Cyclase (AC).
- Second Messenger Generation: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Effector Activation: Elevated cAMP activates Protein Kinase A (PKA).

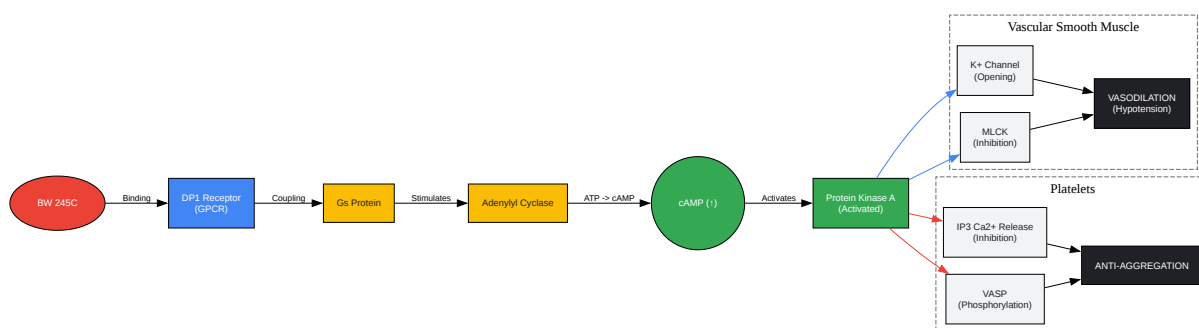
Downstream Physiological Outputs

The PKA activation triggers distinct phosphorylation events depending on the cell type:

- Vascular Smooth Muscle (Vasodilation): PKA phosphorylates Myosin Light Chain Kinase (MLCK) (reducing its affinity for Ca²⁺-Calmodulin) and opens ATP-sensitive K⁺ channels (causing hyperpolarization). This leads to relaxation.
- Platelets (Anti-Aggregation): PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits IP3-mediated Ca²⁺ release, preventing the conformational change of GPIIb/IIIa receptors required for aggregation.

Pathway Visualization

The following diagram illustrates the divergent downstream effects of **BW 245C**-induced DP1 activation.



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Figure 1: Dual pathway activation by **BW 245C** in smooth muscle and platelets via the Gs-cAMP axis.

Cardiovascular Profile & Data Summary

BW 245C mimics the "flushing" effect of Niacin, confirming that DP1 activation drives cutaneous vasodilation.[1] However, its hemodynamic profile varies significantly by species and route of administration.

Hemodynamic Effects[2]

- Systemic Hypotension: In anesthetized rats and dogs, **BW 245C** causes a dose-dependent decrease in Mean Arterial Pressure (MAP).

- Regional Blood Flow: Microsphere studies indicate that vasodilation is not uniform. Blood flow increases primarily in:
 - Skin: (Responsible for flushing/erythema).[2]
 - Skeletal Muscle: Significant reduction in vascular resistance.[3][4]
 - Note: Renal and mesenteric beds are less responsive compared to the effects of Dopamine or PGI₂.
- Reflex Tachycardia: A compensatory increase in heart rate is consistently observed following the drop in MAP.

Comparative Potency Data

The following table summarizes the potency of **BW 245C** relative to endogenous prostaglandins.

Parameter	Species	BW 245C Potency	Comparator (Ref)	Outcome
Platelet Inhibition	Human (PRP)	0.2x Potency of PGI ₂	PGI ₂ (Prostacyclin)	Potent Anti-aggregatory
Platelet Inhibition	Rat (PRP)	Weak / Inactive	PGI ₂	Species-specific DP1 variance
Vasodilation	Mouse (Ear)	High Potency	Niacin	Induces Flushing
Hypotension	Dog (Anesthetized)	0.5x Potency of PGI ₂	PGI ₂	Systemic BP Drop
Receptor Binding	Human (Recombinant)	K _i = ~2.5 nM	PGD ₂ (K _i = ~2 nM)	High Affinity for DP1

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*Critical Insight: While **BW 245C** is a potent platelet inhibitor in humans, it is weak in rats.[5] However, it remains a potent vasodilator in rats. This dissociation allows researchers to use rat models to study vascular effects without significant bleeding diathesis interference [1, 2].*

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls and specific antagonists (e.g., BW A868C or MK-0524) to validate that observed effects are DP1-mediated.

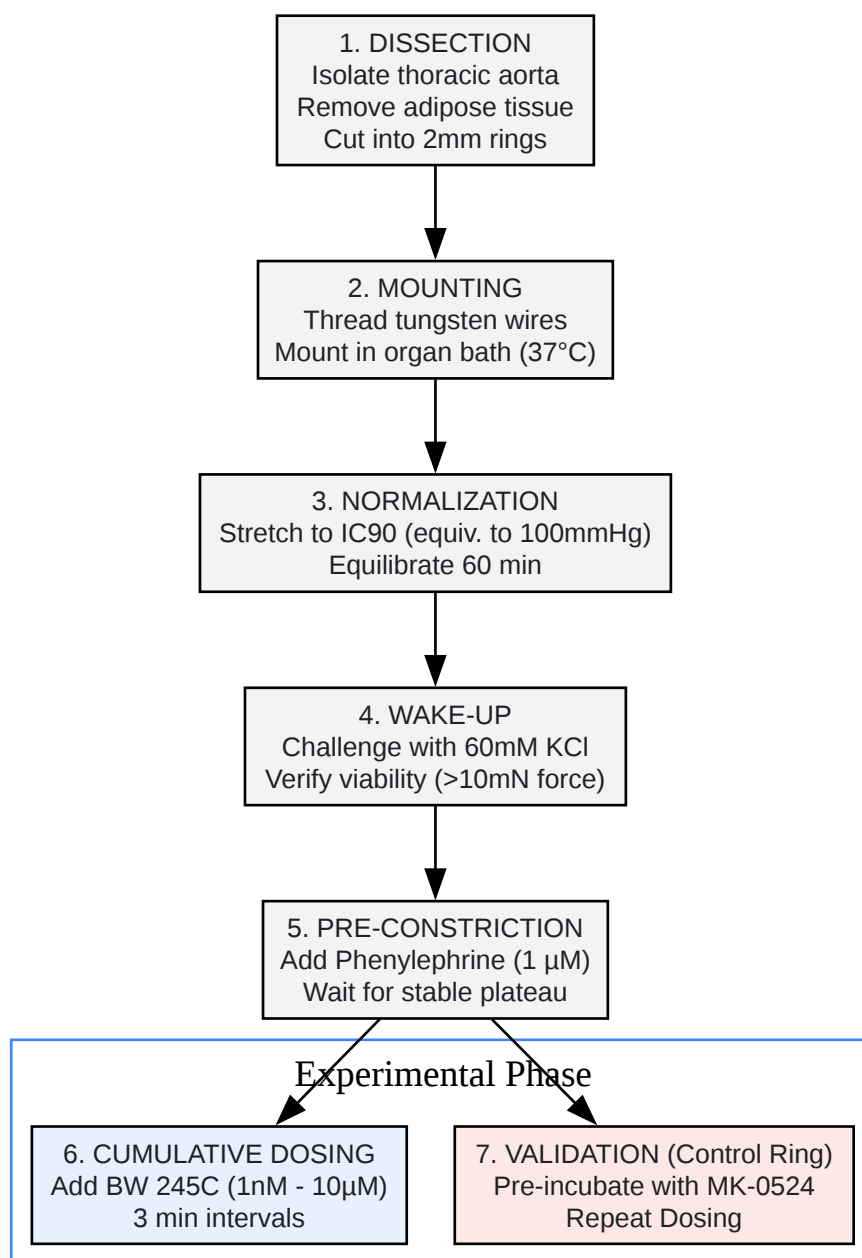
Protocol A: Ex Vivo Isometric Tension Assay (Vascular Relaxation)

Objective: Quantify the direct vasodilatory effect of **BW 245C** on isolated aortic rings, independent of systemic neural reflexes.

Materials:

- Tissue: Thoracic aorta (Rat or Mouse).[6]
- Apparatus: 4-chamber Wire Myograph (e.g., DMT 620M).
- Buffer: Krebs-Henseleit Solution (oxygenated with 95% O₂ / 5% CO₂).
- Pre-constrictor: Phenylephrine (PE) or U46619.
- Control: MK-0524 (DP1 Antagonist).[2][7][8]

Workflow Visualization:



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Figure 2: Step-by-step workflow for assessing **BW 245C** vasorelaxation in isolated vessels.

Key Technical Nuance:

- Endothelium Integrity: Verify endothelium presence using Acetylcholine (10 µM) before the **BW 245C** curve. While DP1 is present on smooth muscle, endothelial interactions can modulate the response.

- Desensitization: DP1 receptors desensitize rapidly. Do not reuse rings for multiple **BW 245C** concentration-response curves.

Protocol B: In Vivo Hemodynamics (Anesthetized Rat)

Objective: Assess systemic blood pressure and regional perfusion changes.

- Anesthesia: Induce with Thiobutabarbital (Inactin) 100 mg/kg i.p. to maintain stable autonomic tone.
- Instrumentation:
 - Cannulate Carotid Artery for MAP and HR monitoring.
 - Cannulate Jugular Vein for drug administration.
 - (Optional) Place Laser Doppler Flow probe on the plantar surface of the hind paw to measure cutaneous flux (flushing).
- Dosing: Administer **BW 245C** as a bolus (0.1–10 µg/kg) or continuous infusion.
- Validation: Pre-treat a separate group with BW A868C (DP1 antagonist) to block the hypotensive response, confirming specificity.

Therapeutic Potential & Challenges

Clinical Relevance[1][3][7][8][9]

- Niacin Flushing: Research utilizing **BW 245C** helped identify DP1 as the mediator of Niacin-induced flushing.[2][7] This led to the development of Laropiprant (a DP1 antagonist) to improve Niacin adherence [3].
- Hypertension: While effective at lowering BP, the rapid desensitization and "flushing" side effects limit **BW 245C**'s direct utility as an anti-hypertensive monotherapy.

Safety Considerations

- Headache: A common adverse event in human studies, linked to cranial vasodilation.

- IOP: **BW 245C** has been noted to affect intraocular pressure, necessitating caution in glaucoma models.

References

- Orchard MA, Ritter JM, Shepherd GL, Lewis PJ. (1983).[9] Cardiovascular and platelet effects in man of **BW 245C**, a stable mimic of epoprostenol (PGI₂).[9][10] British Journal of Clinical Pharmacology.[9][10] [\[Link\]](#)
- Townsend-Nicholson A, et al. (1983). Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD₂ receptors.[3][11] [12] Prostaglandins.[3][4][7][13][9][10][11][12][14] [\[Link\]](#)
- Cheng K, et al. (2006). Antagonism of the prostaglandin D₂ receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans.[2][7][8] Proceedings of the National Academy of Sciences (PNAS). [\[Link\]](#)
- Koch K, et al. (2005).[1][4] Effects of BW245C, a prostaglandin DP receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat.[4] Clinical and Experimental Pharmacology and Physiology. [\[Link\]](#)

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Sources

- 1. [Cytoprotective Role of Prostaglandin D₂ DP₁ Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD₂ receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 4. [Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 5. Platelet and cardiovascular activity of the hydantoin BW245C, a potent prostaglandin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub: are you are robot? [sci-hub.box]
- 12. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a hydantoin prostaglandin analogue, BW245C, during oral dosing in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Cardiovascular & Hemodynamic Profiling of BW 245C]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668152/docs#technical-guide-cardiovascular-hemodynamic-profiling-of-bw-245c]

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